![molecular formula C17H18ClN3OS B2736857 (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone CAS No. 1795302-42-9](/img/structure/B2736857.png)
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of a compound like this would likely involve several steps, each introducing a different part of the molecule. The exact methods would depend on the specific reactivities of the starting materials and the desired configuration of the final product .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. For example, the thiazepane ring might undergo reactions involving the nitrogen and sulfur atoms, while the chlorophenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Physical and chemical properties include things like melting point, boiling point, solubility, and stability. These properties can be determined through a variety of experimental techniques .Scientific Research Applications
Anticancer and Antimicrobial Applications
- Anticancer Activity : Compounds similar to (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone have been studied for their anticancer activity. For example, Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds and studied their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), finding that certain compounds showed high potency (Katariya, Vennapu, & Shah, 2021).
- Antimicrobial Agents : Research by Wang et al. (2015) involved synthesizing derivatives with similar structures and found that some compounds exhibited favorable herbicidal and insecticidal activities (Wang et al., 2015).
Neuroprotective and CNS-Related Applications
- Acetylcholinesterase Inhibitors : A study by Saeedi et al. (2019) synthesized a series of arylisoxazole-phenylpiperazines to evaluate their inhibitory effects on acetylcholinesterase and butyrylcholinesterase. Compounds similar to the one demonstrated potential as selective acetylcholinesterase inhibitors (Saeedi et al., 2019).
Antiviral and Antifungal Applications
- Antiviral Activity : Chen et al. (2010) synthesized derivatives that showed certain antiviral activities, particularly against tobacco mosaic virus (Chen et al., 2010).
- Antifungal Activity : Lv et al. (2013) reported the synthesis of novel methanone derivatives with promising antifungal activity (Lv et al., 2013).
Analytical and Structural Characterization
- Spectral Characterization and Docking Studies : Shahana and Yardily (2020) conducted a study involving the synthesis and characterization of compounds with similar structures, using techniques like UV, IR, NMR, and mass spectrometry. They also performed molecular docking studies to understand antibacterial activity (Shahana & Yardily, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(5-methylpyrazin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS/c1-12-10-20-15(11-19-12)17(22)21-7-6-16(23-9-8-21)13-4-2-3-5-14(13)18/h2-5,10-11,16H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETKDNAPNVYYNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone |
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